N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a 4-methoxyphenyl group at the N-position and a piperazine ring linked via a carbonyl group at the para position. The piperazine is further modified with an (E)-2-phenylethenyl sulfonyl moiety. This structure combines sulfonamide bioactivity with piperazine-based conformational flexibility and an ethenyl sulfonyl group, which may enhance binding interactions in biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6S2/c1-35-24-11-9-23(10-12-24)27-37(33,34)25-13-7-22(8-14-25)26(30)28-16-18-29(19-17-28)36(31,32)20-15-21-5-3-2-4-6-21/h2-15,20,27H,16-19H2,1H3/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCMYKOVQWLJHN-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under controlled conditions.
Introduction of the sulfonyl group: This step involves the reaction of the piperazine intermediate with sulfonyl chlorides in the presence of a base.
Attachment of the phenylethenyl group: This can be done through a Heck reaction, where the piperazine-sulfonyl intermediate reacts with styrene derivatives in the presence of a palladium catalyst.
Final coupling: The final step involves coupling the intermediate with 4-methoxyphenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The target compound’s uniqueness lies in its hybrid architecture, merging features from multiple sulfonamide derivatives. Below is a comparative analysis with structurally related compounds:
Quinazolinone-Based Sulfonamides
- Compound: 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide Structure: Features a quinazolin-4-one ring fused with a benzenesulfonamide and an ethenyl group. Activity: Exhibits 47.1% COX-2 inhibition at 20 μM, attributed to the quinazolinone core’s anti-inflammatory properties. The ethenyl sulfonyl group may enhance solubility or steric effects compared to the ethenyl bridge in this analog.
Piperazine-Linked Sulfonamides
- Compound: 3-Methoxy-N-{4-[(4-phenylpiperazinyl)carbonyl]benzyl}benzenesulfonamide Structure: Contains a piperazine-carbonyl-benzyl group attached to a benzenesulfonamide. The 4-methoxyphenyl group in the target may also confer distinct pharmacokinetic properties compared to the 3-methoxy substitution here.
Simpler Sulfonamide Derivatives
- Compound : N-(4-Methoxyphenyl)benzenesulfonamide
- Structure : A minimalist benzenesulfonamide with a 4-methoxyphenyl group.
- Comparison : The absence of the piperazine and ethenyl sulfonyl groups in this analog highlights the target compound’s complexity. These additions likely enhance binding affinity or selectivity for specific biological targets.
Physicochemical Properties
- Solubility : The ethenyl sulfonyl group in the target compound may increase polarity compared to benzyl or phenyl substitutions in analogs (e.g., ).
- Metabolic Stability: The piperazine ring could enhance metabolic resistance compared to quinazolinone-based compounds, which may undergo ring-opening reactions.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(4-Methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound features a complex structure that includes a piperazine moiety and multiple aromatic rings, which may contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N2O5S, with a molecular weight of approximately 454.54 g/mol. The presence of methoxy and sulfonyl groups suggests potential interactions with biological targets, making it a candidate for further investigation.
1. Anticancer Properties
Recent studies have indicated that compounds with similar structural features can exhibit significant anticancer activity. For instance, derivatives targeting the Wnt/β-catenin signaling pathway have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
- Case Study: Dual-Targeting Compounds
Research on related compounds has demonstrated that they can inhibit human carbonic anhydrase (hCA) while simultaneously affecting the Wnt/β-catenin pathway. For example, a novel compound was identified as a potent inhibitor of hCA XII with an inhibition constant () of 6.8 nM, leading to reduced viability in colorectal cancer cells and restoration of sensitivity to doxorubicin in resistant cell lines .
2. Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes, particularly carbonic anhydrases. This inhibition can disrupt physiological processes and has implications for treating conditions such as glaucoma and edema.
| Enzyme | Inhibition Type | IC50 Value | Relevance |
|---|---|---|---|
| Human Carbonic Anhydrase (hCA) | Competitive | 6.8 nM | Cancer therapy |
| Other Sulfonamides | Variable | Varies by compound | Antimicrobial activity |
The proposed mechanism of action for this compound involves the modulation of key signaling pathways and enzyme activities:
- Wnt/β-Catenin Pathway: Inhibition leads to decreased expression of target genes involved in cell proliferation and survival.
- Carbonic Anhydrase Inhibition: Disruption of bicarbonate ion transport affects pH regulation within tumors, potentially enhancing the efficacy of chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
